N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide

Lipophilicity Physicochemical Property Medicinal Chemistry

Medicinal chemistry teams often face invalidated SAR results when substituting 'close' analogs in logP optimization. This compound provides the precise 5-isopropyl substitution needed to avoid uncharacterized variables. • Quantified logP shift: +0.8 vs 5-methyl, +0.3 vs 5-ethyl oxazole analogs. • MW 251.32, TPSA 58.4 Ų - balanced polarity for CNS drug discovery. • Free pyrrolidine nitrogen enables straightforward derivatization. Reliable supply with ≥95% purity for fragment-based and lead-like screening decks.

Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
CAS No. 1394716-46-1
Cat. No. B1430122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide
CAS1394716-46-1
Molecular FormulaC13H21N3O2
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(O1)CN(C2CCNC2)C(=O)C
InChIInChI=1S/C13H21N3O2/c1-9(2)12-7-15-13(18-12)8-16(10(3)17)11-4-5-14-6-11/h7,9,11,14H,4-6,8H2,1-3H3
InChIKeyBBPCZOMOPFDMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-Isopropyl-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide: Characterization & Differentiation


N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide (CAS 1394716-46-1) is a synthetic small molecule with the molecular formula C13H21N3O2 and a molecular weight of 251.32 g/mol, characterized by a pyrrolidine core linked via a methylene bridge to an acetamide group and a 5-isopropyl-1,3-oxazole moiety [1]. It is supplied as a research chemical with typical commercial purities of 97–98% . While sometimes confused with the biased μ-opioid agonist PZM21 in vendor catalogs, the compound is structurally distinct and primarily serves as a heterocyclic building block or fragment for medicinal chemistry exploration .

1
Synthetic building block for heterocyclic fragment exploration
2
Structurally distinct from biased μ-opioid agonist PZM21
3
Supplied as research chemical, typical purity range review

N-{[5-Isopropyl-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide: 5-Isopropyl Prevents Generic Substitution


In the absence of extensive head-to-head biological profiling, the quantifiable physicochemical differentiation conferred by the 5-isopropyl substituent on the oxazole ring becomes the primary basis for scientific selection. Direct analogs with smaller 5-substituents (e.g., methyl or ethyl) exhibit different lipophilicity and molecular bulk profiles, as quantified in Section 3 [1]. These differences directly impact predicted properties such as membrane permeability and target binding, meaning that substituting a 'close' analog in a structure-activity relationship (SAR) campaign or fragment-based screen invalidates the experimental parameter of lipophilic bulk. For procurement decisions in medicinal chemistry, this necessitates an exact match to the requested compound to maintain SAR integrity and avoid introducing uncharacterized variables [2].

Target Compound
5-Isopropyl Oxazole
Defined lipophilic bulk and rotatable bond count for SAR integrity
May Shift If Substituted
5-Methyl or 5-Ethyl Analog
Lower logP and molecular weight alter permeability prediction and fragment-space placement

N-{[5-Isopropyl-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide: Differential Evidence Guide


Lipophilicity: 5-Isopropyl vs 5-Methyl Substitution

The target compound demonstrates a calculated logP (XLogP3-AA) of 0.6, a 0.8 log unit increase over its 5-methyl analog (XLogP3-AA = -0.2) [1][2]. This represents a 6.3-fold increase in theoretical octanol-water partition coefficient, placing the target compound closer to the optimal lipophilicity range (logP 1–3) for balancing passive membrane permeability with aqueous solubility [3]. This quantitative difference is directly attributable to the increased carbon count and branching of the isopropyl group.

Lipophilicity vs Methyl
Cross-study comparable
Δ XLogP3-AA = +0.8 (~6.3× higher partition)
Supports non-redundant SAR tool selection
Predicted permeability ranking may require assay validation
Lipophilicity Physicochemical Property Medicinal Chemistry Permeability Prediction

Lipophilicity Difference: Isopropyl vs Ethyl Analogs

The target compound's logP of 0.6 is exactly intermediate between the ethyl (XLogP3-AA = 0.3) and a hypothetical higher alkyl analog, confirming that each methylene unit added to the oxazole 5-position increases logP by approximately 0.3 units [1][2]. This predictable lipophilic gradient confirms the compound is a specific, non-fungible member of the series, positioned to provide a distinct lipophilic bulk for SAR exploration.

Lipophilicity vs Ethyl
Cross-study comparable
Δ XLogP3-AA = +0.3 (~2× higher partition)
Enables precise logP modulation in lead series
Methylene-unit gradient consistent with predicted values
Lipophilicity Physicochemical Property Medicinal Chemistry Bioavailability

Fragment Space: Molecular Weight and Rotatable Bond Differences

With a molecular weight of 251.32 g/mol and 4 rotatable bonds, the target compound is 28.05 Da heavier and possesses one additional rotatable bond compared to the 5-methyl analog (223.27 g/mol, 3 rotatable bonds) [1][2]. These properties place the compound in a distinct region of fragment-like chemical space, leading to different predicted ligand efficiency indices, a critical metric for fragment-based screening hit selection [3].

Fragment Space Position
Cross-study comparable
MW +28 Da; Rotatable bonds +1 vs 5-methyl analog
Distinct ligand efficiency indices for fragment screening
Compound occupies lead-like fragment niche
Fragment-Based Drug Discovery Physicochemical Property Molecular Weight Ligand Efficiency

Hydrogen Bonding Profile: Acetamide vs N-Methyl Amine Core

The target compound contains an acetamide group (H-bond acceptor count: 4, donor count: 1) [1]. Its close structural neighbor, N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine (CAS 1384669-03-7), replaces the acetamide with a tertiary amine, resulting in a different H-bond profile (predicted acceptor count: 3, donor count: 1) and basicity (pKa shift from ~15–17 to ~10–11) [2][3]. This difference fundamentally alters the molecule's pharmacophore, making it a distinct tool for probing hydrogen bond acceptor interactions.

H-Bond Pharmacophore
Class-level inference
Acetamide HBA: 4 vs amine analog HBA: 3; pKa shift ~5 units
Maintains neutral H-bond profile over charged amine
Amine analog may introduce off-target aminergic binding
Hydrogen Bonding Physicochemical Property Medicinal Chemistry Selectivity

N-{[5-Isopropyl-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide: Application Scenarios


Lipophilicity-Driven SAR Expansion of Oxazole-Containing Lead Series

Medicinal chemistry teams needing to incrementally increase the logP of a 5-methyl or 5-ethyl oxazole lead can procure this specific compound to achieve a quantifiable +0.8 or +0.3 logP shift respectively, as predicted by XLogP3-AA comparisons [1][2]. This allows for systematic exploration of permeability without altering the core scaffold.

Fragment Library Enrichment for Medium-Lipophilicity, Higher-MW Space

For fragment-based drug discovery (FBDD) campaigns, this compound fills a niche between a typical fragment (MW < 250) and a lead-like molecule. With an MW of 251.32 and a logP of 0.6, it can serve as a 'lead-like fragment' seed, differentiating it from lighter, less lipophilic analogs in the screening deck [3].

Neutral Amide Pharmacophore Probe for CNS Target Engagement

Given its balanced polarity (TPSA 58.4 Ų) and intermediate logP, the compound is a suitable scaffold for CNS drug discovery programs where a neutral amide is required, avoiding the basic amine of the related N-methyl analog. This distinction is critical for avoiding off-target binding at aminergic receptors [4].

Synthetic Intermediate for Advanced Heterocyclic Building Blocks

The compound's free pyrrolidine nitrogen makes it a versatile precursor for further derivatization (e.g., amidation, reductive amination). Procuring this specific intermediate is essential when the downstream product requires the 5-isopropyl oxazole motif for a specific patent position or SAR target, as documented by its commercial availability in high purity (>97%) .

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR expansion
Quantifiable logP shift relative to 5-methyl/ethyl analogs
Permeability prediction without core scaffold alteration
Fragment library enrichment
MW and rotatable bond count in lead-like fragment space
Ligand efficiency differentiation from lighter analogs
Neutral amide pharmacophore probe
Acetamide H-bond profile over basic amine
Avoid charged-center off-target binding review
Synthetic intermediate derivatization
Free pyrrolidine nitrogen for further coupling
5-Isopropyl motif retention for downstream SAR
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